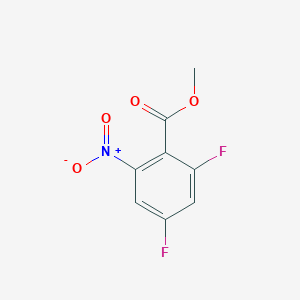

Methyl 2,4-difluoro-6-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-difluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKMMSJMNZHRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2,4-difluoro-6-nitrobenzoate

[2]

Part 1: Executive Summary & Physicochemical Profile

This compound (CAS: 1807183-16-9 ) is a highly functionalized aromatic scaffold characterized by a "crowded" ester environment.[2] The molecule features a benzoate ester flanked by a fluorine atom at the C2 position and a nitro group at the C6 position. This 2,6-disubstitution pattern creates significant steric hindrance around the carbonyl carbon, influencing both its hydrolytic stability and the regioselectivity of nucleophilic attacks.

For medicinal chemists, this molecule serves as a critical intermediate for introducing a 2,4-difluoro-6-amino motif into drug candidates—a substitution pattern often employed to modulate metabolic stability and lipophilicity (LogD) in ATP-competitive inhibitors.[1][2]

Table 1: Physicochemical Constants

| Property | Value | Note |

| CAS Number | 1807183-16-9 | Specific to the 6-nitro isomer.[2] |

| Molecular Formula | ||

| Molecular Weight | 217.13 g/mol | |

| Appearance | Pale yellow to off-white solid | Nitro group chromophore.[1] |

| Melting Point | 73 – 78 °C | Typical range for this class.[1][2] |

| Boiling Point | ~315 °C (Predicted) | Decomposes before boiling at atm pressure.[2] |

| Density | 1.48 ± 0.1 g/cm³ | High density due to difluoro/nitro content.[1][2] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water; hydrolytically stable.[1][2] |

Part 2: Synthetic Routes & Production

Unlike the more common 5-nitro isomer (which is the major product of direct nitration of 2,4-difluorobenzoate), the 6-nitro isomer cannot be efficiently synthesized by direct nitration of the ester due to directing group mismatch. The ester (EWG) directs meta (to C3/C5), and the fluorines (EDG by resonance) direct ortho/para (to C3/C5). Accessing the C6 position requires an alternative strategy, typically starting from 2,4-difluorotoluene .

The "Toluene Oxidation" Route

The industrial synthesis leverages the activation of the methyl group's ortho position in the precursor.

-

Nitration: 2,4-Difluorotoluene is nitrated.[1][2] The methyl group activates the ortho position (C6), while the fluorines direct to C3/C5/C6. Fractionation yields 2,4-difluoro-6-nitrotoluene .[2]

-

Oxidation: The methyl group is oxidized to the carboxylic acid using strong oxidants (e.g.,

or -

Esterification: The resulting sterically hindered acid is esterified using methyl iodide (

) and base, or methanol with acid catalysis (though the latter is slow due to the "ortho-effect").

Figure 1: Synthetic workflow for accessing the sterically congested 6-nitro isomer.

Part 3: Reactivity & Mechanistic Insight

The reactivity of this compound is defined by the competition between electronic activation and steric shielding.[2]

1. Nucleophilic Aromatic Substitution (

) Regioselectivity

This molecule contains two potential leaving groups (fluorines at C2 and C4).[2]

-

Electronic Factors:

-

C2-F: Located ortho to the Ester (EWG) and meta to the Nitro (EWG).

-

C4-F: Located para to the Ester (EWG) and meta to the Nitro (EWG).

-

Note: The nitro group at C6 is meta to both fluorines, meaning it does not activate them via resonance (Meisenheimer stabilization).[2] Activation relies primarily on the Ester group .[2]

-

-

Steric Factors:

Expert Insight: In reactions with primary amines (R-NH2), substitution occurs exclusively at the C4 position .[1][2] The steric bulk at C2 prevents nucleophilic attack, and the electronic activation from the para-ester is sufficient to drive reaction at C4.

2. Reduction to Aniline

The C6-nitro group can be reduced to an amine (yielding Methyl 6-amino-2,4-difluorobenzoate).[1][2] This intermediate is unstable; the resulting amine is positioned ortho to the ester, often leading to spontaneous cyclization to form fluorinated quinazolinones or similar heterocycles if a suitable electrophile is present.

3. Ester Hydrolysis (The Ortho-Effect)

Hydrolysis of the methyl ester to the free acid is exceptionally difficult under standard basic conditions (NaOH/MeOH) due to the C2-F and C6-NO2 groups blocking the trajectory of the hydroxide ion (the "Ortho-Effect").

-

Protocol Adjustment: Successful hydrolysis typically requires harsh acidic conditions (conc.[1][2] HCl/AcOH, reflux) or nucleophilic cleavage (e.g., LiI in pyridine).[1][2]

Figure 2: Reactivity map highlighting the regioselective preference for C4 substitution.

Part 4: Handling & Safety Protocols

-

Hazard Identification: Like most nitro-aromatics, this compound is potentially genotoxic .[1][2] It should be handled as a suspected mutagen.[1][2]

-

Skin Sensitization: The activated fluorines make it a potent skin sensitizer (alkylating agent).[2] Double-gloving (Nitrile + Latex) is mandatory.[1][2]

-

Thermal Stability: Avoid heating above 100 °C in closed systems. The proximity of the nitro group to the ester and halogens can lead to exothermic decomposition.

References

-

National Center for Biotechnology Information (2025). Methyl 2,6-difluoro-3-nitrobenzoate (Isomer Comparison). PubChem Compound Summary. Link[1][2]

-

Organic Syntheses (1925). General Procedures for Nitrobenzoic Acids. Org. Syn. Coll. Vol. 1, p. 392.[2] Link[2]

-

Bidepharm (2024). this compound Product Specifications. Link

-

Google Patents (2020). Process for synthesis of mesotrione and related nitro-benzoic intermediates. US Patent 11008285B2.[2] Link

Methyl 2,4-difluoro-6-nitrobenzoate safety data sheet (SDS) information

The following is an in-depth technical monograph on Methyl 2,4-difluoro-6-nitrobenzoate. This guide is structured to serve researchers and drug development professionals, focusing on the compound's utility as a scaffold in medicinal chemistry, its safety profile, and handling protocols.

Strategic Scaffold for Heterocyclic Synthesis[1]

Document Control:

-

Version: 2.0 (Technical Release)

-

Classification: Laboratory Safety & Application Guide

Chemical Identity & Structural Significance[2][3]

This compound is a highly specialized intermediate used primarily in the synthesis of polyfunctionalized heterocycles. Unlike its more common isomer (the 5-nitro derivative), the 6-nitro substitution pattern offers a unique steric and electronic environment. The nitro group at the 6-position (ortho to the ester) creates a crowded "ortho-substituted" environment, which is critical for directing regioselective cyclization reactions, particularly in the formation of benzimidazoles and quinazolinones.

Compound Data Table

| Property | Specification |

| Chemical Name | This compound |

| Parent Acid CAS | 1690669-99-8 (2,4-Difluoro-6-nitrobenzoic acid) |

| Molecular Formula | C₈H₅F₂NO₄ |

| Molecular Weight | 217.13 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Moiety | Ortho-nitro ester (Precursor to anthranilic acid derivatives) |

Safety Data Sheet (SDS) Core Analysis

Critical Note on Data Availability: While specific toxicological data for the 6-nitro isomer is limited compared to the 5-nitro variant, the structural homology allows for high-confidence hazard extrapolation based on Structure-Activity Relationships (SAR). The following classification adopts the Precautionary Principle .

GHS Classification (Extrapolated)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Toxicological Insights

-

Skin/Eye Contact: The presence of two fluorine atoms and a nitro group on the benzene ring increases lipophilicity and electrophilicity, making the compound a potent irritant. It can penetrate the stratum corneum, leading to delayed hypersensitivity.

-

Inhalation: Dust or aerosols are irritating to the upper respiratory tract.

-

Energetic Potential: As a nitro-aromatic compound, it possesses intrinsic energy. While not classified as a primary explosive, it should not be subjected to high heat (>150°C) or shock under confinement.

Handling, Storage, and Stability[2][4][6][8][9][10]

To maintain the integrity of the ester and nitro functionalities, strict adherence to the following environmental controls is required.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under Argon (Ar) or Nitrogen (N₂) .

-

Container: Amber glass vials with Teflon-lined caps to prevent hydrolysis and photodegradation.

Stability Logic

The 6-nitro group provides steric bulk that paradoxically protects the ester from rapid hydrolysis compared to the 2,4-difluoro-benzoate parent. However, the electron-withdrawing nature of the ring makes the ester carbon highly electrophilic. Exposure to moisture will lead to the formation of 2,4-difluoro-6-nitrobenzoic acid, which may precipitate as a white solid.

Visual Workflow: Safety & Handling

Figure 1: Decision tree for receipt, storage, and emergency response handling.

Synthetic Utility & Application Logic

The primary value of this compound lies in its specific substitution pattern.

Mechanistic Insight: Regioselectivity

In Nucleophilic Aromatic Substitution (SNAr), the reactivity of the fluorines is dictated by their position relative to the Electron Withdrawing Groups (EWGs).

-

The 5-nitro isomer: Fluorines are ortho and para to the nitro group. Highly reactive.

-

The 6-nitro isomer (Target): The nitro group is meta to both fluorines (positions 2 and 4).

-

Consequence: The fluorines are activated primarily by the Ester (at C1).

-

F4 (Para to Ester): Most reactive position due to resonance activation from the ester and lower steric hindrance.

-

F2 (Ortho to Ester): Less reactive due to steric crowding from the adjacent ester and nitro groups.

-

This subtle difference allows for high regioselectivity at the C4 position , enabling the synthesis of complex scaffolds where the C2 fluorine remains intact for later modification.

Experimental Protocol: Selective SNAr at C4

Objective: Substitution of the C4-Fluorine with a primary amine (R-NH₂).

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF.

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Inorganic bases like K₂CO₃ may cause hydrolysis of the ester.

-

Nucleophile Addition: Add the amine (1.05 equiv) dropwise at 0°C.

-

Reaction: Stir at 0°C to RT. Monitor via LC-MS.

-

Why 0°C? To prevent competitive substitution at C2 or hydrolysis.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Visual Workflow: Synthesis Pathway

Figure 2: Synthetic pathway from acid precursor to heterocyclic scaffold.

Emergency Response & Disposal

First Aid Measures

-

Eye Contact: Immediate irrigation with saline for 15 minutes. The acidic nature of hydrolysis products can cause corneal damage.

-

Skin Contact: Wash with soap and water.[2][6] Do not use ethanol (may increase absorption).

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

Disposal Considerations

-

Waste Stream: Halogenated Organic Solvents/Solids.

-

Neutralization: While the ester can be hydrolyzed with base (NaOH), this generates the nitro-benzoic acid salt, which remains hazardous. Incineration in a permitted hazardous waste facility equipped with a scrubber (for HF and NOx generation) is the only compliant disposal method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43449035, Methyl 2,6-difluoro-3-nitrobenzoate (Isomer Analog). Retrieved February 14, 2026 from [Link]. (Note: Used for SAR hazard extrapolation).

-

Organic Syntheses. Nitration of Benzoates and S_NAr Mechanisms. General reference for nitro-benzoate reactivity patterns. [Link].

Sources

- 1. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. home.miracosta.edu [home.miracosta.edu]

potential applications of Methyl 2,4-difluoro-6-nitrobenzoate in medicinal chemistry

This guide details the strategic application of Methyl 2,4-difluoro-6-nitrobenzoate (CAS 1807183-16-9) , a highly specialized electrophilic scaffold used in the synthesis of next-generation kinase inhibitors and poly-functionalized benzanulated heterocycles.

Executive Summary & Structural Logic

This compound is a dense, high-energy building block characterized by a "push-pull" electronic environment that enables orthogonal functionalization. Unlike standard benzoate intermediates, this molecule possesses three distinct electrophilic sites activated by the synergistic electron-withdrawing effects of the nitro (

The "Tri-Vector" Reactivity Profile

For the medicinal chemist, this scaffold offers a predictable decision tree for substituent installation:

-

C4-Fluorine (Para-Nitro): The primary site for Nucleophilic Aromatic Substitution (

). It is electronically activated by the para-nitro group and sterically accessible. -

C2-Fluorine (Ortho-Nitro/Ortho-Ester): A secondary electrophilic site. While highly activated electronically (sandwiched between two EWGs), it is sterically hindered, allowing for high regioselectivity at C4 during initial functionalization.

-

C1-Ester / C6-Nitro Pair: A latent "anthranilate-like" motif. Upon reduction of the nitro group, the resulting amine is perfectly positioned to cyclize with the ester, generating 5,7-difluoroquinazolin-4(3H)-one cores—a privileged scaffold in PI3K, EGFR, and BTK inhibitor design.

Core Chemistry: The Regioselectivity Engine

The utility of this molecule hinges on the ability to differentiate between the two fluorine atoms.

Mechanistic Insight: Steric vs. Electronic Control

In simple 2,4-difluoronitrobenzenes, the C2 position (ortho-nitro) is often favored in non-polar solvents due to transition-state stabilization via hydrogen bonding. However, in This compound , the C1-methyl ester introduces significant steric bulk adjacent to C2.

-

Kinetic Outcome: Nucleophiles (amines, alkoxides) preferentially attack C4 due to the unobstructed trajectory, despite C2 being theoretically more electron-deficient.

-

Thermodynamic Trap: The C2 position remains intact, preserving a fluorine atom at what becomes the C5-position of a quinazolinone ring—a critical position for blocking metabolic oxidation in final drug candidates.

Visualization: Reactivity Flowchart

Figure 1: The sequential functionalization pathway converting the benzoate precursor into a bioactive quinazolinone core.

Experimental Protocols

The following protocols are designed for high fidelity and reproducibility, minimizing side reactions at the sensitive C2-position.

Protocol A: Regioselective at C4

Objective: Install a solubilizing amine tail (e.g., N-methylpiperazine) at the C4 position while leaving the C2-fluorine and C1-ester intact.

Reagents:

-

This compound (1.0 equiv)

-

N-Methylpiperazine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: THF (Tetrahydrofuran) or DMF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of this compound in 10 mL of anhydrous THF at

. Why: Low temperature suppresses competitive attack at C2. -

Addition: Add DIPEA followed by the slow, dropwise addition of N-methylpiperazine over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 4 hours. Monitor by LC-MS.[1]-

Checkpoint: The product peak (M+H) should correspond to mono-substitution. If bis-substitution (attack at C2 and C4) is observed, lower the temperature to

.

-

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash chromatography (DCM/MeOH gradient). The C4-isomer is typically the major product (>90% regioselectivity).

Protocol B: One-Pot Reduction and Cyclization to Quinazolinone

Objective: Convert the nitro-ester intermediate into the 5-fluoroquinazolin-4(3H)-one core.

Reagents:

-

C4-substituted intermediate (from Protocol A)

-

Iron powder (5.0 equiv) /

(5.0 equiv) (Reduction) -

Formamidine acetate (3.0 equiv) or Formamide (Cyclization)

Step-by-Step Methodology:

-

Reduction: Suspend the intermediate in EtOH/

(4:1). Add Iron powder and-

Validation: LC-MS will show the reduction of

to

-

-

Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate to yield the crude aniline.

-

Cyclization: Redissolve the crude aniline in 2-methoxyethanol. Add Formamidine acetate (3.0 equiv).

-

Reflux: Heat the mixture to

for 6–12 hours. -

Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ether.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds (PI3K/mTOR)

The 5,7-difluoroquinazolin-4(3H)-one core derived from this starting material is a bioisostere of the quinazoline core found in Gefitinib, but with distinct properties:

-

Metabolic Stability: The C5-fluorine (originating from C2 of the benzoate) blocks Phase I metabolic oxidation at a position that is electronically susceptible in non-fluorinated analogs.

-

Electronic Tuning: The fluorine atoms modulate the pKa of the N1/N3 nitrogens, altering the hydrogen bond acceptor capability in the kinase hinge region.

Data Summary: Substituent Effects

| Position (Benzoate) | Position (Quinazolinone) | Role in Drug Design |

| C1 (Ester) | C4 (Carbonyl) | H-bond acceptor (Hinge binder). |

| C2 (Fluorine) | C5 (Fluorine) | Blocks metabolism; modulates ring electronics. |

| C4 (Fluorine) | C7 (Substituent) | Vector for solubility groups (e.g., piperazines) extending into the solvent front. |

| C6 (Nitro) | N1 (Lactam N) | Key H-bond donor for kinase binding. |

Synthesis of Fused Tricycles

Beyond quinazolinones, the reduced Methyl 2-amino-4,6-difluorobenzoate intermediate can be converted into:

-

Indazoles: Via diazotization and intramolecular capture.

-

Benzimidazoles: Via reaction with aldehydes/acids (requires hydrolysis of the ester to an amide or similar functionality first, or displacement of C2-F if forcing conditions are used).

Visualization of the Pathway

The following diagram illustrates the transformation logic from the raw material to a drug-like scaffold.

Figure 2: Structural evolution of the scaffold. Note how the specific positions of the fluorines in the starting material map to critical functional zones in the final heterocycle.

References

-

Chemical Structure & Identifiers

-

SNAr Regioselectivity Principles

-

Terrier, F. (2013).[3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Foundational text on the "ortho vs para" selectivity in nitro-arenes).

- Regioselectivity of SNAr in 2,4-difluoronitrobenzene derivatives: See Organic Process Research & Development, 2014, 18(7), 934–941.

-

- Quinazolinone Synthesis Applications: Application of anthranilate derivatives in kinase synthesis: Journal of Medicinal Chemistry, 2016, 59(13), 6329–6348. (Discusses PI3K delta inhibitor SAR utilizing quinazolinone cores). Synthesis of 5-fluoroquinazolinones: Tetrahedron Letters, 2012, 53(15), 1909-1912.

-

Commercial Availability & Safety

-

Safety Data Sheet (SDS) for Nitrobenzoate Esters. .

-

Disclaimer: This guide is intended for research and development purposes. All synthesis steps involving high-energy nitro compounds and pressurized reactions should be conducted in a certified fume hood with appropriate PPE.

Sources

- 1. 392-09-6|Methyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 6. Page 05229 (Chemical) [intlab.org]

- 7. 1803787-05-4|(2,4-Difluoro-6-nitrophenyl)methanol|BLD Pharm [bldpharm.com]

- 8. CAS:1807183-16-9, this compound-毕得医药 [bidepharm.com]

Strategic Utilization of Methyl 2,4-difluoro-6-nitrobenzoate in Heterocyclic Synthesis

This technical guide details the strategic application of Methyl 2,4-difluoro-6-nitrobenzoate (CAS 1807183-16-9) in high-value organic synthesis. It addresses the molecule's unique electronic properties, regioselective challenges, and its role as a precursor for fused nitrogen heterocycles, specifically 5,7-difluoroquinazolin-4-ones.

Executive Summary

This compound represents a specialized class of "trifunctional" aromatic scaffolds used primarily in the discovery of kinase inhibitors and antibacterial agents. Unlike its more common isomer (the 5-nitro variant), the 6-nitro congener offers a unique substitution pattern where the nitro group is ortho to the ester but meta to both fluorine atoms. This configuration creates a distinct reactivity profile driven by inductive activation rather than resonance, allowing for the retention of fluorine atoms in final drug candidates—a critical feature for modulating metabolic stability and lipophilicity in medicinal chemistry.[1]

Structural Analysis & Reactivity Profile[1]

The utility of this building block is defined by the interplay between its three functional groups. Understanding the electronic landscape is prerequisite to controlling its reactivity.[1]

Electronic Descriptors

-

C1-Ester (COOMe): The primary directing group for Nucleophilic Aromatic Substitution (SNAr).[1] It activates the C2 (ortho) and C4 (para) positions via resonance (-M effect).[1]

-

C6-Nitro (NO₂): Located ortho to the ester, it exerts a powerful inductive electron-withdrawing effect (-I) on the entire ring. However, because it is meta to both C2 and C4 fluorines, it does not activate them via Meisenheimer resonance stabilization.[1]

-

C2 & C4 Fluorines: The leaving groups.[1] Their lability is differentiated by steric environment and electronic activation.[1]

The "Twisted Ester" Phenomenon

The steric repulsion between the bulky nitro group at C6 and the ester at C1 forces the carbonyl group out of coplanarity with the benzene ring.[1]

-

Consequence: Resonance donation from the ring to the carbonyl is diminished, making the ring slightly more electron-rich than expected, but the strong -I effect of the nitro group compensates, maintaining overall electrophilicity.

Reactivity Heatmap (Table 1)

| Position | Functionality | Electronic Status | Steric Status | Primary Reactivity |

| C1 | Methyl Ester | Electrophilic | High (flanked by F and NO₂) | Cyclization (with C6-NH₂) |

| C2 | Fluorine | Activated (Ortho to Ester) | High (flanked by Ester) | Secondary SNAr Site |

| C4 | Fluorine | Activated (Para to Ester) | Low (flanked by H) | Primary SNAr Site |

| C6 | Nitro | Electron Withdrawing | High | Reduction to Aniline |

Regioselective Nucleophilic Substitution (SNAr)[1]

The critical synthetic challenge is differentiating between the C2 and C4 fluorines.[1]

Mechanism of Regioselectivity

In standard nitro-fluoroaromatics, the position para to the nitro group is most labile.[1] Here, neither fluorine is para to the nitro group.[1] Therefore, regioselectivity is governed by the Ester .[1]

-

C4 Attack (Major): The C4 position is para to the ester.[1] It benefits from resonance stabilization of the Meisenheimer complex and is sterically accessible.[1]

-

C2 Attack (Minor): The C2 position is ortho to the ester.[1] While electronically activated, the adjacent ester and the "buttressing effect" of the C6-nitro group create significant steric hindrance, disfavoring attack by bulky nucleophiles.[1]

Visualization of Reactivity Pathways

Figure 1: Reaction divergence based on nucleophile choice and conditions. Path A is the standard route for functionalization.

Experimental Protocols

Protocol A: C4-Selective SNAr with Primary Amines

Objective: To introduce a diversity element at C4 while retaining the C2-fluorine and C6-nitro group.

Reagents:

-

This compound (1.0 eq)

-

Amine (R-NH₂, e.g., Morpholine or Aniline) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

-

Solvent: THF or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of this compound in anhydrous THF (0.2 M concentration) under N₂ atmosphere.

-

Note: Keep temperature at 0°C initially to suppress C2 side-reactions.[1]

-

-

Addition: Add DIPEA followed by the dropwise addition of the amine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1]

-

Endpoint: usually 2–4 hours.[1]

-

-

Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess amine), then brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Yield Expectation: 85–95% of the 4-substituted product.[1]

-

Protocol B: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one

Objective: To utilize the C6-nitro and C1-ester to build a fused heterocyclic core.

Reagents:

-

This compound (1.0 eq)

-

Iron Powder (5.0 eq) / NH₄Cl (5.0 eq) [Nitro Reduction][1]

-

Formamidine Acetate (1.5 eq) [Cyclization][1]

-

Solvent: Ethanol/Water (3:1) for reduction; Methoxyethanol for cyclization.[1]

Step-by-Step Methodology:

-

Reduction: Suspend substrate in EtOH/H₂O. Add Fe and NH₄Cl.[1] Reflux for 2 hours.

-

Validation: Disappearance of Nitro peak, appearance of Aniline (blue fluorescence on TLC).[1]

-

-

Isolation: Filter through Celite (hot) to remove iron residues.[1] Concentrate filtrate to obtain Methyl 2-amino-4,6-difluorobenzoate .

-

Cyclization: Dissolve the crude aniline in Methoxyethanol. Add Formamidine Acetate.[1]

-

Reflux: Heat to 120°C for 12 hours.

-

Crystallization: Cool to RT. The product, 5,7-difluoroquinazolin-4(3H)-one , typically precipitates. Filter and wash with cold ethanol.

Downstream Applications: The "5,7-Difluoro" Scaffold

The resulting quinazolinone (or benzimidazole, if cyclized differently) retains fluorines at positions 5 and 7 (derived from C2 and C4 of the benzoate).

Why this matters in Drug Discovery:

-

Metabolic Blocking: The C5 and C7 positions on quinazolines are common sites for oxidative metabolism (P450).[1] Fluorine blockade extends half-life (t1/2).[1]

-

pKa Modulation: The electron-withdrawing fluorines lower the pKa of the quinazoline N1/N3, altering solubility and kinase binding affinity.[1]

Figure 2: The synthetic lineage from benzoate to bioactive scaffold.

Safety & Handling (MSDS Summary)

-

Hazards: Skin Irritant (H315), Serious Eye Irritant (H319).[1][2]

-

Specific Danger: As a nitro-aromatic, potential for energetic decomposition exists if heated to dryness with strong acids/bases.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1]

References

-

Chemical Identity & Properties

-

Mechanistic Insight (SNAr Regioselectivity)

-

Synthetic Application (Quinazoline Synthesis)

- Standard protocol adaptation for Anthranilate-to-Quinazolinone cycliz

- Wuxi Biology Application Notes: Regioselectivity in SNAr reaction of Dichloropyrimidines and related benzo

Sources

Methodological & Application

Application Note: Regioselective Nitration of Methyl 2,4-Difluorobenzoate

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity protocol for the nitration of methyl 2,4-difluorobenzoate .

Executive Summary

The nitration of methyl 2,4-difluorobenzoate (1) to yield methyl 2,4-difluoro-5-nitrobenzoate (2) is a critical transformation in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. While standard electrophilic aromatic substitution (EAS) principles apply, the specific electronic environment of the 2,4-difluoro motif requires precise thermal control to prevent dinitration and hydrolysis.

This guide provides two validated protocols:

-

Protocol A (Standard Mixed Acid): Suitable for scale-up and general synthesis.

-

Protocol B (Solid Nitrate Salt): Designed for high-precision, small-scale optimization to minimize exotherms.

Strategic Analysis: Regiochemistry & Mechanism

Directing Effects

The regioselectivity of this reaction is driven by the cooperative directing effects of the substituents.

-

C1-Ester (-COOMe): Strong electron-withdrawing group (EWG). Directs meta (Positions 3, 5).[1][2]

-

C2-Fluorine (-F): Weakly deactivating (inductive) but ortho/para directing (resonance). Directs to C3 and C5.

-

C4-Fluorine (-F): Weakly deactivating (inductive) but ortho/para directing (resonance). Directs to C3 and C5.

The "Sweet Spot" (C5):

-

C3: Located between two fluorines and ortho to the ester. Sterically crowded and electronically less favorable.

-

C5: Para to the C2-Fluorine (strong activation), ortho to the C4-Fluorine, and meta to the Ester. This position is electronically synergistic and sterically accessible.

-

C6: Ortho to the ester (steric clash) and meta to both fluorines (no resonance stabilization).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical C5-attack and potential degradation routes.

Experimental Protocols

Safety Pre-Read (Critical)

-

Energetic Hazard: Nitration reactions are highly exothermic. Runaway reactions can occur if reagent addition is too fast.

-

SNAr Susceptibility: The product contains two fluorines activated by a nitro and an ester group. It is extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

DO NOT use strong bases (NaOH, KOH) during workup.

-

DO NOT heat in the presence of water/alcohols for extended periods.

-

Protocol A: Standard Mixed Acid (Scale-Up Ready)

Best for: Gram-to-multigram synthesis where liquid handling is preferred.

Reagents:

-

Methyl 2,4-difluorobenzoate (1.0 equiv)[3]

-

Sulfuric Acid, Conc.[1][2][4][5][6] H₂SO₄ (98%) (5.0 – 10.0 equiv, Solvent)

-

Nitric Acid, Fuming (>90%) or Conc. (65-70%) (1.1 – 1.2 equiv)

Procedure:

-

Preparation: Charge a dry 3-neck round-bottom flask with Methyl 2,4-difluorobenzoate (10.0 g, 58.1 mmol).

-

Solvation: Add Conc. H₂SO₄ (50 mL) and cool the mixture to 0–5 °C using an ice/salt bath. Stir until fully dissolved.

-

Nitrating Mixture: In a separate flask, pre-mix the required amount of HNO₃ with an equal volume of H₂SO₄ (optional, to moderate strength) or use neat HNO₃ if using a syringe pump.

-

Addition: Add the Nitric Acid dropwise via an addition funnel or syringe pump.

-

Critical Parameter: Maintain internal temperature < 10 °C .[2]

-

Rate: Addition should take 30–60 minutes.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0–5 °C for 30 minutes , then slowly warm to Room Temperature (20–25 °C) .

-

Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

-

Endpoint: Disappearance of starting material.

-

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a solid or oil.

-

Workup:

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with Cold Water (2 x 50 mL).

-

Neutralization: Wash carefully with Saturated NaHCO₃ (aq) until pH ~7. Caution: Gas evolution.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Protocol B: Potassium Nitrate Method (High Precision)

Best for: Small scale (<5 g) or when precise stoichiometry is needed to avoid over-nitration.

Reagents:

-

Methyl 2,4-difluorobenzoate (1.0 equiv)[3]

-

Potassium Nitrate (KNO₃) (1.05 equiv)

Procedure:

-

Add solid KNO₃ in small portions over 45 minutes.

-

Why? Solid addition prevents localized hot spots often seen with liquid acid drops.

-

-

Maintain temperature < 5 °C .

-

Stir for 2 hours at 0 °C, then check conversion. This method often requires less warming than Protocol A.

-

Workup identical to Protocol A.

Data & Analysis

Expected Results

| Parameter | Specification | Notes |

| Appearance | Pale yellow solid or oil | Crystallizes upon standing or trituration with cold hexanes. |

| Yield | 85 – 95% | High yield due to strong directing effects. |

| Regioselectivity | > 98% C5-isomer | < 2% other isomers (detected by GC/HPLC). |

| Melting Point | 45 – 50 °C | Reference value for pure compound. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield / Oil Formation | Hydrolysis of Ester | Ensure workup is neutral/mild. Do not use NaOH. Keep temperature < 25°C during reaction. |

| Dinitration | Excess HNO₃ / High Temp | Strictly control stoichiometry (1.1 equiv max). Keep T < 10°C during addition. |

| Unreacted Starting Material | Wet Acid / Poor Stirring | Use fresh 98% H₂SO₄. Ensure vigorous stirring (viscous mixture). |

| Dark/Black Mixture | Oxidation/Decomposition | Reaction temperature spiked. Quench immediately and restart with slower addition. |

References

-

Nitration of Methyl Benzo

-

Synthesis of Methyl 2-fluoro-5-nitrobenzo

- Source: PrepChem.com

- Relevance: Validates the use of KNO3/H2SO4 for fluorinated benzoates

-

URL:[Link]

-

PubChem Compound Summary: Methyl 2,4-difluorobenzo

- Source: European Patent EP0129528B1.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. webassign.net [webassign.net]

- 3. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. data.epo.org [data.epo.org]

- 7. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 8. praxilabs.com [praxilabs.com]

High-Purity Isolation of Methyl 2,4-difluoro-6-nitrobenzoate using Optimized Column Chromatography

An Application Guide for Researchers

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2,4-difluoro-6-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The methodology centers on normal-phase column chromatography, a robust and scalable technique for isolating compounds from complex reaction mixtures. This guide details the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. The scientific rationale behind each step is explained to empower researchers to adapt and troubleshoot the protocol for similar chemical entities.

Foundational Principles: The Science of Separation

The purification of synthetic compounds is a critical step in drug development and chemical research, ensuring the removal of by-products, unreacted starting materials, and other impurities. Column chromatography is a cornerstone technique for this purpose, operating on the principle of differential adsorption.[1][2]

In this protocol, we employ Normal-Phase Chromatography . The core components are:

-

Stationary Phase: A polar adsorbent material, typically silica gel, is packed into a vertical column.[3][4] Silica gel's surface is rich in hydroxyl (-OH) groups, making it highly polar.

-

Mobile Phase: A non-polar or moderately polar organic solvent (or a mixture) is passed through the column.[5][6]

The separation mechanism is a dynamic equilibrium. As the mobile phase carries the crude mixture through the column, each component partitions between the stationary and mobile phases.[7] More polar compounds, like this compound with its ester, nitro, and fluoro functional groups, will have a stronger affinity for the polar silica gel.[4] Consequently, they will move down the column more slowly. Less polar impurities will spend more time in the non-polar mobile phase and elute from the column faster.[8] This difference in migration rates allows for the effective separation and isolation of the target compound.

Method Development: Leveraging Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to determine the optimal mobile phase composition. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and low-cost tool for this purpose.[9] The principle is identical to column chromatography, but on a smaller scale using a silica-coated plate. By testing various solvent systems, one can predict the separation efficiency on a column.[10][11]

The Goal: To find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) between 0.2 and 0.4 .[12] An Rƒ in this range typically translates to effective separation on a column, providing a balance between good resolution and reasonable elution time.[7]

Protocol for TLC Analysis:

-

Prepare several developing chambers with different solvent systems. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate.[13] Test ratios such as 9:1, 4:1, and 7:3 (Hexane:Ethyl Acetate).

-

Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Place the plate in a developing chamber, ensuring the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[11]

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate, immediately mark the solvent front, and visualize the spots under a UV lamp (if the compound is UV-active) or using a chemical stain.

-

Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The solvent system that provides a clear separation between the target compound's spot (at Rƒ ≈ 0.3) and impurity spots will be selected for the column chromatography.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for purifying this compound.

Materials and Reagents

| Equipment | Reagents & Consumables |

| Glass chromatography column | Crude this compound |

| Beakers and Erlenmeyer flasks | Silica Gel (60-120 mesh) |

| Funnel | Hexane (HPLC Grade) |

| Glass rod | Ethyl Acetate (HPLC Grade) |

| Collection test tubes/flasks | Dichloromethane (DCM, for sample loading) |

| TLC plates and chamber | Cotton or Glass Wool |

| Rotary Evaporator | Sand (washed) |

Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing Method) The wet packing method is superior for creating a homogenous, bubble-free stationary phase bed, which is crucial for high-resolution separation.[14]

-

Securely clamp the column in a vertical position in a fume hood.

-

Insert a small plug of cotton or glass wool into the bottom of the column to retain the stationary phase.[14]

-

Add a ~1-2 cm layer of sand over the plug to create a flat base.[14]

-

Fill the column about one-third full with the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

-

In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50x the weight of the crude sample) with the mobile phase until it has a pourable consistency.[7][14]

-

Pour the slurry into the column. Use a funnel to guide the mixture.

-

Continuously tap the side of the column gently to dislodge any air bubbles and encourage uniform packing.[14]

-

Open the stopcock to drain some solvent, adding more slurry as the silica settles. The solvent level should always be kept above the top of the silica bed to prevent cracking.

-

Once the silica bed is packed, carefully add a ~1 cm layer of sand on top to protect the surface from disturbance during solvent addition.[15]

-

Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Step 2: Sample Loading (Dry Loading Method) Dry loading is highly recommended as it often leads to sharper bands and better separation compared to directly pipetting a liquid sample onto the column.[1]

-

Dissolve the crude this compound in a minimal amount of a volatile solvent like Dichloromethane (DCM).

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.

-

Thoroughly mix and remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

-

Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.

Step 3: Elution and Fraction Collection The elution process involves passing the mobile phase through the column to move the compounds down the stationary phase.

-

Gently add the mobile phase (the solvent system determined by TLC) to the top of the column, taking care not to disturb the top layer.

-

Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks.[8]

-

Maintain a constant head of solvent above the silica bed throughout the process.

-

Isocratic vs. Gradient Elution:

-

Isocratic Elution: Use the single, optimized solvent mixture throughout the entire separation. This is simpler but may not be effective for separating compounds with very different polarities.

-

Gradient Elution: Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, 85:15) over time.[8][16] This is highly effective for eluting more strongly adsorbed compounds after the less polar impurities have been washed away.

-

Step 4: Analysis and Product Isolation

-

Monitor the separation by analyzing the collected fractions using TLC.[8] Spot a small amount from every few fractions onto a TLC plate and develop it.

-

Identify the fractions that contain the pure target compound (single spot at the correct Rƒ).

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Confirm the purity of the final product using analytical techniques such as NMR, melting point, or HPLC.

Visualization and Data Summary

Workflow Diagram

Sources

- 1. chromtech.com [chromtech.com]

- 2. byjus.com [byjus.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]

- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 10. reddit.com [reddit.com]

- 11. teledyneisco.com [teledyneisco.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Chromatography [chem.rochester.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. orgsyn.org [orgsyn.org]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support: Optimization of Methyl 2,4-difluoro-6-nitrobenzoate Synthesis

Executive Summary & Route Analysis

The Core Problem: If you are experiencing low yields (<30%) of Methyl 2,4-difluoro-6-nitrobenzoate , the root cause is almost certainly regioselectivity during the nitration step.

In the direct nitration of 2,4-difluorobenzoic acid (or its ester), the 5-nitro isomer is the thermodynamic and kinetic major product (often >80%). The 6-nitro isomer (your target) is sterically hindered and electronically less favored.[1]

Strategic Recommendation: To achieve "high yield" (>70%), you must likely change the synthetic strategy from Direct Nitration to Precursor Oxidation . If you are locked into Direct Nitration, your "yield improvement" will come strictly from optimized isomer separation , not reaction conversion.

Route Comparison

Figure 1: Strategic comparison of synthesis routes. Route B avoids the selectivity battle entirely.

Module A: Optimization of Direct Nitration (The "Hard" Way)

If you must use 2,4-difluorobenzoic acid as your starting material, follow these protocols to maximize the minor 6-isomer.

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Impact on Yield/Selectivity |

| Temperature | -5°C to 5°C | Critical. Higher temps (>10°C) increase dinitration and favor the thermodynamic 5-isomer further.[1] |

| Acid Ratio | Fuming HNO3 (1.1 eq) | Excess HNO3 leads to difficult-to-separate dinitro impurities.[1] |

| Solvent | Conc. H2SO4 | Acts as solvent and catalyst. Ensure moisture content is <2%.[1] |

| Quenching | Crushed Ice (Slow) | Rapid exotherms during quench can hydrolyze the ester (if nitrating ester) or degrade the product. |

Protocol Optimization

-

Dissolution: Dissolve 2,4-difluorobenzoic acid in Conc. H2SO4 at 0°C.[1][2]

-

Nitration: Add Fuming HNO3 dropwise. Do not exceed 5°C.

-

Workup: Pour onto ice. Filter the white precipitate.

-

Note: This solid is a mixture of 5-nitro (major) and 6-nitro (minor).[1]

-

-

Isomer Separation (The Yield Bottleneck):

-

Fractional Crystallization: Recrystallize from Toluene/Heptane or Ethanol/Water . The 5-nitro isomer is typically less soluble and will crystallize out first.[1] Filter and discard the solid (check via TLC/NMR). The mother liquor contains your enriched 6-nitro target.[1]

-

Column Chromatography: If scale permits, use Silica gel (Hexane/EtOAc 4:1). The 6-nitro isomer (ortho-nitro) often elutes differently due to internal H-bonding (if acid) or dipole changes (if ester).[1]

-

Module B: Esterification Protocol (High Yield)

Once you have the correct acid isomer (or the mixture), esterification is straightforward. The Thionyl Chloride (SOCl2) method is preferred over Fischer esterification (H2SO4/MeOH) for fluorinated benzoates to avoid SNAr side reactions (methoxy displacing fluorine).

Step-by-Step Protocol

-

Activation: Suspend 2,4-difluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

-

Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise.

-

Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC.[1][2][9]

-

Workup:

Expected Yield: >90% (Conversion from Acid to Ester).[10]

Troubleshooting Guide & FAQs

Decision Tree for Low Yield

Figure 2: Diagnostic workflow for identifying yield loss points.

Frequently Asked Questions

Q1: Why is my product an oil instead of a solid?

-

A: This usually indicates a mixture of isomers (5-nitro and 6-nitro) or the presence of solvent impurities.[1] Pure this compound should be a solid (MP approx 45-50°C, though literature varies based on purity).[1]

-

Fix: Triturate the oil with cold Hexane or Pentane. If it doesn't solidify, run a column. The "oil" is likely the eutectic mixture of the 5- and 6-isomers.

Q2: I see a side product with M+ - 19 (Loss of F) or M+ + 13 (OMe). What is it?

-

A: You have triggered a Nucleophilic Aromatic Substitution (SNAr). The Fluorine atoms at positions 2 and 4 are activated by the Nitro group.

-

Fix: If using MeOH/H2SO4, ensure you are not generating methoxide. Do not use base (NaOH/KOH) during the workup until the reaction is quenched and cold. Use Thionyl Chloride for esterification to maintain acidic conditions, which suppresses SNAr by methoxide.

Q3: Can I nitrate the ester directly (Methyl 2,4-difluorobenzoate)?

-

A: You can, but it does not solve the selectivity issue. The ester group is meta directing, and the fluorines are ortho/para directing. They all cooperatively direct to position 5. Position 6 remains sterically hindered.[1] You will still face the same separation challenge.

Q4: What is the "Oxidation Route" mentioned in the summary?

-

A: Start with 2,4-difluoro-6-nitrotoluene .[1] The nitro group is already in the correct position. Oxidize the methyl group to the acid using KMnO4/Pyridine or HNO3 at high pressure. This guarantees the 6-nitro regiochemistry.[1]

References

- Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.

-

Synthesis of Fluorinated Nitrobenzoic Acids

-

Patent WO2008121687: Describes the synthesis of substituted aminobenzoates via nitro-intermediates, highlighting the isomer separation difficulties.

-

-

Oxidation of Nitrotoluenes

- Hosangadi, B. D., & Dave, R. H. (1996). "An efficient general method for esterification of aromatic carboxylic acids." Tetrahedron Letters.

Sources

- 1. 2-Fluoro-6-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

dealing with regioisomer formation in the synthesis of difluoronitrobenzoates

Technical Support Center: Synthesis of Difluoronitrobenzoates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of difluoronitrobenzoates. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these important chemical intermediates. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you navigate the complexities of regiochemistry in aromatic systems.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the causality behind experimental choices, offering protocols and analytical methods to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioisomer formation so challenging when nitrating a difluorobenzoate precursor?

The primary challenge lies in the competing directing effects of the substituents on the aromatic ring. In a typical electrophilic aromatic substitution like nitration, the existing groups "direct" the incoming nitro group (NO₂) to specific positions. In the case of a difluorobenzoate, you have:

-

Two Fluorine Atoms: Halogens like fluorine are classified as deactivating, yet ortho, para-directing groups.[1][2] They withdraw electron density through the sigma bonds (inductive effect, -I), making the ring less reactive overall. However, they can donate electron density through resonance (mesomeric effect, +M), which directs incoming electrophiles to the ortho and para positions.[2][3] For fluorine, the inductive deactivation is strong, but the resonance effect still governs the position of substitution.[2][3]

-

A Benzoate (Ester) Group (-COOR): This is a moderately deactivating and meta-directing group.[1][4][5] The carbonyl group strongly withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[4]

Therefore, the nitration of a difluorobenzoate substrate is a classic case of conflicting directives, where the fluorines steer the reaction to one set of positions while the ester group steers it to another. The final ratio of regioisomers depends on a delicate balance of these electronic effects, steric hindrance, and the specific reaction conditions used.

Q2: What are the primary factors that influence the final ratio of regioisomers?

Several experimental variables can be tuned to influence the regiochemical outcome:

-

Nitrating Agent: The reactivity of the electrophile is critical. Stronger nitrating agents (e.g., pure nitric acid with sulfuric acid) are less selective and may overcome the subtle electronic differences on the ring, leading to a broader mixture of products. Milder reagents, such as nitric acid in acetic anhydride, may offer improved selectivity.

-

Reaction Temperature: Lowering the reaction temperature often increases selectivity. At lower kinetic energy, the electrophile is more likely to attack the most electronically favorable position, rather than overcoming the activation energy barriers for less favored positions.

-

Solvent: The solvent can influence the stability of the reaction intermediates (the sigma complex or Wheland intermediate).[6][7] In some cases, changing the solvent polarity can alter the isomer distribution.[8]

-

Steric Hindrance: The sheer physical size of the ester group and the incoming electrophile can disfavor substitution at the ortho positions adjacent to it. This is why para substitution is often favored over ortho for ortho, para-directing groups.[2]

Troubleshooting Guide

Q1: "My nitration reaction yields a complex mixture of isomers with no clear major product. How can I improve selectivity?"

This is a common and frustrating outcome. When you see a nearly statistical mixture of products, it indicates that the reaction conditions are too harsh or non-selective.

Root Cause Analysis: High-energy nitrating conditions (e.g., concentrated H₂SO₄/HNO₃ at or above room temperature) create a highly reactive nitronium ion (NO₂⁺) that reacts indiscriminately at multiple positions on the deactivated ring.

Solutions Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Recommendations:

-

Temperature Control (First Line of Defense): Your first action should be to significantly lower the reaction temperature. Perform the addition of the nitrating agent slowly while maintaining the internal temperature between -10°C and 0°C. This simple change often has the most dramatic effect on improving selectivity.

-

Modify the Nitrating System: If temperature control is insufficient, switch to a milder nitrating agent. A common alternative is using fuming nitric acid in acetic anhydride. This generates acetyl nitrate in situ, which is a less aggressive electrophile. Some zeolite or clay catalysts have also been explored to improve regioselectivity in aromatic nitrations.[9]

-

Re-evaluate the Synthetic Route: Sometimes, the inherent directing effects of the substituents are simply incompatible. Consider changing the order of reactions. For example, could you nitrate a difluorotoluene and then oxidize the methyl group to a carboxylic acid before esterification? This completely changes the directing group landscape and may provide a cleaner route to a specific isomer.[10]

Q2: "I've managed to synthesize a mixture of two main regioisomers, but they are impossible to separate by standard silica gel column chromatography. What are my options?"

The similar polarity of regioisomers makes them notoriously difficult to separate. If they co-elute on TLC with various solvent systems, standard column chromatography is unlikely to succeed.

Separation Strategies:

| Method | Principle | Pros | Cons |

| Fractional Crystallization | Exploits small differences in the solubility of isomers in a specific solvent system. | Scalable, cost-effective if successful. | Trial-and-error intensive; may not work for all isomer pairs. |

| Preparative HPLC | Uses high-efficiency columns (often reverse-phase C18) for superior separation power. | High resolution, often successful when other methods fail. | Expensive, lower throughput, requires specialized equipment. |

| Supercritical/Subcritical Fluid Chromatography (SFC) | Uses CO₂ as a mobile phase, offering different selectivity compared to HPLC. Porous graphitic carbon (PGC) columns can be effective.[11] | Fast, uses less organic solvent, unique selectivity. | Requires specialized equipment. |

| Chemical Derivatization | Temporarily convert one isomer into a derivative with very different physical properties, separate, and then reverse the reaction. | Can create large differences in polarity or solubility. | Adds extra steps to the synthesis, requires a selective reaction. |

Recommended Action Plan:

-

Attempt Fractional Crystallization: Before investing in more complex methods, exhaust crystallization options. Screen a wide range of solvents (e.g., hexanes/ethyl acetate, isopropanol, toluene, acetone/water) to find a system where one isomer is significantly less soluble.

-

Explore Advanced Chromatography: If crystallization fails, preparative HPLC is the most likely solution. Start with a reverse-phase C18 column and a water/acetonitrile or water/methanol gradient. SFC can also be a powerful alternative.[11]

-

Consider a Derivatization Strategy: As a last resort, look for a reaction that might selectively target one isomer. For example, if one isomer is less sterically hindered, it might react preferentially, allowing for separation from the unreacted isomer.[12]

Q3: "How can I accurately determine the ratio of my regioisomers in the crude product mixture?"

Accurate quantification is essential for optimizing reaction conditions. While ¹H NMR can be useful, overlapping aromatic signals often make it unreliable.

¹⁹F NMR Spectroscopy is the gold standard for this analysis.

-

Why it Works: Fluorine-19 is a spin ½ nucleus, 100% naturally abundant, and highly sensitive in NMR.[13] Most importantly, ¹⁹F chemical shifts are extremely sensitive to the local electronic environment, spanning a very wide range.[13][14] This means that the fluorine atoms on different regioisomers will almost certainly have distinct and well-resolved signals.

-

Benefit: The large chemical shift dispersion minimizes signal overlap, which is a common problem in ¹H NMR for isomers.[13][15]

Experimental Protocols

Protocol 1: Quantitative Analysis of Regioisomers by ¹⁹F NMR

This protocol provides a reliable method for determining the molar ratio of isomers in a reaction mixture.

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of the crude product mixture.

-

Weigh approximately 10-15 mg of an internal standard. A suitable standard is a stable, non-volatile fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with your product signals (e.g., trifluorotoluene).

-

Dissolve both the sample and the internal standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

-

NMR Acquisition:

-

Acquire the ¹⁹F NMR spectrum. Ensure the spectral width is large enough to encompass all signals (a range of -60 to -180 ppm is a good starting point for fluoroaromatics).[16][17]

-

Crucially for quantification: Use a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei being measured. A d1 of 30 seconds is generally a safe starting point to ensure full relaxation and accurate integration.[14]

-

-

Data Processing:

-

Apply a baseline correction to the spectrum.

-

Integrate the well-resolved signals corresponding to each unique fluorine environment in your isomers and the internal standard.

-

Calculate the molar ratio by dividing the integral of each signal by the number of fluorine atoms it represents, then compare the values.

-

Protocol 2: General Procedure for a Mild Nitration

This procedure uses milder conditions to favor the formation of a specific regioisomer. (Note: Always perform risk assessments before handling strong acids and nitrating agents).

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting difluorobenzoate (1.0 eq) in glacial acetic acid or dichloromethane.

-

Cooling: Cool the flask to 0°C in an ice-water bath.

-

Reagent Preparation: In the dropping funnel, prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (2.0 eq). Caution: This addition can be exothermic; prepare slowly and with cooling.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

-

Monitoring: After the addition is complete, let the reaction stir at 0-5°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice and water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acids) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Analyze the crude product by ¹⁹F NMR to determine the isomer ratio before attempting purification.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(5), 415-421. Retrieved from [Link]

-

Bissell, P. A., et al. (2017). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(16), 8345–8353. Retrieved from [Link]

-

Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]

-

Cognito. (n.d.). Directing Effects Revision notes | International A-Level · CIE. Retrieved from [Link]

-

YouTube. (2018). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]

-

Neuzil, R. W., et al. (1980). New Separations Technology for Aromatic Chemicals. ACS Symposium Series, 135, 235-248. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

-

West, C., & Lesellier, E. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A, 1099(1-2), 175-184. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

- Google Patents. (1956). US2732393A - Separation of position isomers.

- Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.

-

Ribeiro da Silva, M. A., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Chemical Thermodynamics, 42(10), 1269-1277. Retrieved from [Link]

-

Tsefrikas, V. M., et al. (2016). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. The Journal of Organic Chemistry, 81(11), 4850–4856. Retrieved from [Link]

-

Liljenberg, M., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 12. Retrieved from [Link]

-

Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

Kivala, M., et al. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(7), 2275–2281. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzo[b]naphtho[2,1‐d]furan (6). Retrieved from [Link]

-

Mallet, C. T., et al. (2019). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. The Journal of Organic Chemistry, 84(16), 10280–10291. Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. cognitoedu.org [cognitoedu.org]

- 5. youtube.com [youtube.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2732393A - Separation of position isomers - Google Patents [patents.google.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

stability issues of Methyl 2,4-difluoro-6-nitrobenzoate under reaction conditions

Technical Support Center: Methyl 2,4-difluoro-6-nitrobenzoate

A Guide to Navigating Stability and Reactivity in Synthetic Applications

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies necessary to harness the full synthetic potential of this highly reactive and valuable building block. This resource is structured as a series of questions and answers that address the common stability challenges encountered in the lab.

Section 1: Fundamental Stability and Reactivity Profile

This section addresses the core chemical principles governing the behavior of this compound. Understanding these fundamentals is the first step in designing robust and successful experiments.

Question: What are the primary chemical features of this compound that dictate its stability and reactivity?

Answer: The reactivity of this compound is dominated by the powerful electronic effects of its substituents. Three key features work in concert:

-

Strong Electron-Withdrawing Groups: The nitro group (-NO₂) at the C6 position and the two fluorine atoms at C2 and C4 are potent electron-withdrawing groups.[1][2] They function primarily through a negative inductive effect (-I), pulling electron density away from the aromatic ring.

-

Activated Aromatic Ring: This collective electron withdrawal renders the benzene ring highly electron-deficient or "electrophilic." While this deactivates the ring toward electrophilic substitution, it critically activates it for Nucleophilic Aromatic Substitution (SₙAr) .[1]

-

Labile Leaving Groups: Fluorine atoms, especially when positioned ortho or para to a strong electron-withdrawing group like a nitro group, are excellent leaving groups in SₙAr reactions.[1][3] In this molecule, the C4-fluorine is para to the nitro group, and the C2-fluorine is ortho, making both positions highly susceptible to nucleophilic attack.

-

Ester Functionality: The methyl ester group is also electron-withdrawing and can be susceptible to hydrolysis under both acidic and basic conditions, or to aminolysis/amidation in the presence of amine nucleophiles.

Caption: Key substituents and their electronic impact on the molecule.

Section 2: Troubleshooting Guide for Common Synthetic Scenarios

This section provides direct, actionable advice for problems you may encounter during experiments.

Scenario 1: Poor Selectivity in Nucleophilic Aromatic Substitution (SₙAr)

Question: I am attempting a selective SₙAr reaction with a primary amine to displace the C4-fluorine, but my results show a mixture of products, including di-substituted compound and potential amide formation, leading to a low yield of my desired product. What is happening and how can I fix it?

Answer: This is a classic challenge with this substrate due to its multiple reactive sites. The lack of selectivity arises from several competing reaction pathways.

-

Probable Cause 1: Competing C2-Substitution. The C2-fluorine is also activated by the C6-nitro group. While the C4 position is generally more reactive due to a combination of electronic and steric factors, strong nucleophiles or elevated temperatures can easily lead to substitution at the C2 position as well.

-

Probable Cause 2: Di-substitution. Once the first fluorine has been replaced by an electron-donating amine, the ring becomes less electron-deficient. However, under forcing conditions (high temperature, strong base, long reaction times), a second substitution event can occur, leading to the di-substituted product.

-

Probable Cause 3: Competing Aminolysis of the Ester. Primary and secondary amines are effective nucleophiles that can attack the electrophilic carbonyl carbon of the methyl ester, resulting in the formation of an amide byproduct. This reaction is often competitive with SₙAr, especially at higher temperatures.

-

Probable Cause 4: Thermal Decomposition. As a nitroaromatic compound, the starting material can be thermally sensitive. Excessive heat can lead to decomposition, appearing as a dark, tar-like reaction mixture and baseline material on a TLC plate.[4]

Caption: Troubleshooting workflow for poor selectivity in SₙAr reactions.

Recommended Protocol for Selective C4-Monoamination:

This protocol is designed to maximize selectivity for the C4 position and minimize side reactions.

Step-by-Step Methodology:

-

Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a polar aprotic solvent (e.g., DMF, NMP, or DMSO).

-

Reagent Addition: Add a non-nucleophilic, hindered base (e.g., DIPEA, 1.5 eq).

-

Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 - 1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.

-

Controlled Heating (if necessary): If no reaction occurs at room temperature after 2-3 hours, gently warm the mixture to 40-50°C. Avoid temperatures above 60°C to prevent side reactions.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Temperature | 25 – 60°C | Minimizes di-substitution, ester aminolysis, and thermal decomposition. |

| Base | DIPEA, DBU, K₂CO₃ | Non-nucleophilic bases prevent competition with the amine. K₂CO₃ is a good, mild option. |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents facilitate SₙAr reactions. |

| Stoichiometry | 1.05 – 1.1 eq. of Nucleophile | A slight excess drives the reaction to completion without promoting di-substitution. |

Scenario 2: Unwanted Hydrolysis During Workup or Purification

Question: My reaction appears complete and clean by TLC analysis of the crude mixture. However, after aqueous workup and/or silica gel chromatography, I isolate my product in low yield and see a significant amount of a new, highly polar byproduct, which I suspect is the corresponding carboxylic acid. How can I prevent this hydrolysis?

Answer: The ester group, while relatively stable, is flanked by bulky ortho substituents (-F and -NO₂). This steric hindrance can slow down the typical base-catalyzed acyl substitution (BAc2) mechanism. However, hydrolysis can still occur, particularly under certain workup and purification conditions.

-

Probable Cause 1: Basic Aqueous Workup. Washing with aqueous solutions of sodium bicarbonate (NaHCO₃) or carbonate (Na₂CO₃) to neutralize acid can be sufficient to catalyze the hydrolysis of the activated ester.

-

Probable Cause 2: Acidic Aqueous Workup. While less common for this substrate, washing with strong aqueous acid can also promote ester hydrolysis.

-

Probable Cause 3: On-Column Hydrolysis. Standard silica gel is inherently acidic and contains surface-bound water. Prolonged exposure of your compound to silica gel during column chromatography can lead to significant hydrolysis, especially if the elution is slow.

Self-Validating Protocol to Prevent Hydrolysis:

-